JWH 122 8-methylnaphthyl isomer

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

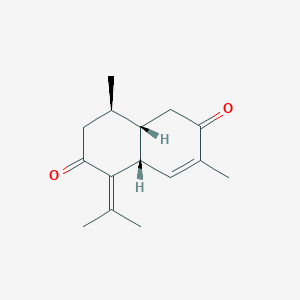

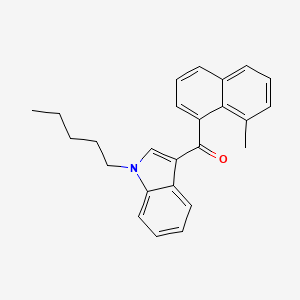

JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) (Ki = 0.69 nM) and peripheral cannabinoid (CB2) (Ki = 1.2 nM) receptors. It has been detected in commercially-available herbal products. JWH 122 8-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 8, rather than the 4, position. The biological and toxicological properties of this compound have not been characterized. This product is intended for forensic purposes.

Wissenschaftliche Forschungsanwendungen

Liquid Chromatographic Separation Method Development : A study by Rácz et al. (2016) focused on developing a high-performance liquid chromatography method for the separation of JWH-122 and its methyl isomers. This method, involving UV and mass spectrometric detection, is crucial for forensic analysis, given that JWH-122 is a scheduled narcotic compound and its isomers are categorized as new psychoactive substances (Rácz et al., 2016).

Regioisomeric Differentiation : Kusano et al. (2016) aimed to differentiate the regioisomers of JWH-122 using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS/MS). This study highlights the importance of isomer differentiation in forensic toxicology and medicine, as legal regulations may not cover all isomers of synthetic drugs (Kusano et al., 2016).

In Vitro Metabolism and Hepatic Intrinsic Clearance : Research by Davidsen et al. (2019) investigated the in vitro impact of ω-halogenation on JWH-122's metabolism and intrinsic hepatic clearance. This study is significant for understanding the toxicodynamic and toxicokinetic profiles of JWH-122 and its analogues (Davidsen et al., 2019).

Synthetic Cannabinoid Isomers Characterization : A study by Kernalléguen et al. (2018) used MALDI-MS3 imaging to differentiate three positional isomers of synthetic cannabinoids, including JWH-122, in human hair samples. This innovative method contributes significantly to forensic research, offering a new approach to drug abuse detection (Kernalléguen et al., 2018).

Pharmacological Properties Analysis : Costain et al. (2018) analyzed the pharmacological properties of JWH-122 isomers, comparing them to Δ9-THC and other synthetic cannabinoids. This study is crucial for understanding the physiological and pharmacological effects of these compounds (Costain et al., 2018).

Identification in "Spice-like" Herbal Incenses : Ernst et al. (2011) focused on identifying JWH-122 in "Spice-like" herbal incenses. This study provides valuable data for the easy and fast detection of JWH-122 in complex matrices, which is essential for regulatory and forensic purposes (Ernst et al., 2011).

Eigenschaften

Molekularformel |

C25H25NO |

|---|---|

Molekulargewicht |

355.5 |

IUPAC-Name |

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

InChI-Schlüssel |

NMSMHEOGZBXQDF-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |

Synonyme |

(8-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.